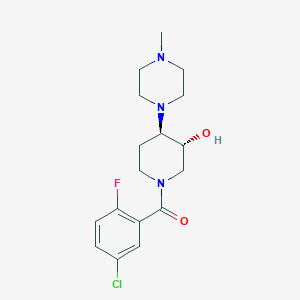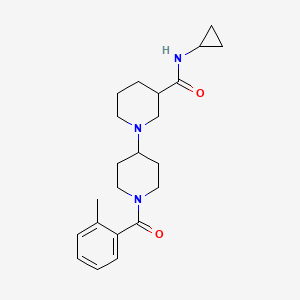
(3R*,4R*)-1-(5-chloro-2-fluorobenzoyl)-4-(4-methyl-1-piperazinyl)-3-piperidinol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3R*,4R*)-1-(5-chloro-2-fluorobenzoyl)-4-(4-methyl-1-piperazinyl)-3-piperidinol is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. This compound belongs to the class of piperidinol derivatives and is known to exhibit various biochemical and physiological effects.
作用機序
The mechanism of action of (3R*,4R*)-1-(5-chloro-2-fluorobenzoyl)-4-(4-methyl-1-piperazinyl)-3-piperidinol involves the inhibition of serotonin and norepinephrine reuptake. This leads to an increase in the concentration of these neurotransmitters in the synaptic cleft, which results in the modulation of various physiological processes such as mood, appetite, and sleep.
Biochemical and Physiological Effects:
(3R*,4R*)-1-(5-chloro-2-fluorobenzoyl)-4-(4-methyl-1-piperazinyl)-3-piperidinol has been found to exhibit various biochemical and physiological effects. It has been shown to modulate the activity of various neurotransmitters such as serotonin, norepinephrine, and dopamine. The compound has also been found to affect the levels of various hormones such as cortisol and prolactin.
実験室実験の利点と制限
One of the main advantages of (3R*,4R*)-1-(5-chloro-2-fluorobenzoyl)-4-(4-methyl-1-piperazinyl)-3-piperidinol is its selectivity towards serotonin and norepinephrine reuptake inhibition. This makes it a potential candidate for the treatment of various diseases without causing significant side effects. However, the compound has some limitations in lab experiments, such as its low solubility in water and its tendency to form aggregates.
将来の方向性
There are several future directions for the research on (3R*,4R*)-1-(5-chloro-2-fluorobenzoyl)-4-(4-methyl-1-piperazinyl)-3-piperidinol. One of the potential directions is the development of more efficient synthesis methods that can improve the overall yield of the compound. Another direction is the investigation of the compound's potential applications in the treatment of other diseases such as Parkinson's disease and Alzheimer's disease. Additionally, the compound's pharmacokinetic and pharmacodynamic properties can be further studied to optimize its therapeutic potential.
合成法
The synthesis of (3R*,4R*)-1-(5-chloro-2-fluorobenzoyl)-4-(4-methyl-1-piperazinyl)-3-piperidinol involves several steps. The first step involves the reaction of 5-chloro-2-fluorobenzoyl chloride with (R)-3-amino-1-chloropropane to form the corresponding amide. The amide is then subjected to reductive amination with 4-methylpiperazine to give the desired product. The overall yield of the synthesis method is around 50%.
科学的研究の応用
(3R*,4R*)-1-(5-chloro-2-fluorobenzoyl)-4-(4-methyl-1-piperazinyl)-3-piperidinol has been extensively studied for its potential applications in the field of medicine. It has been found to exhibit significant activity against various diseases such as depression, anxiety, and schizophrenia. The compound acts as a selective serotonin and norepinephrine reuptake inhibitor, which makes it a potential candidate for the treatment of these diseases.
特性
IUPAC Name |
(5-chloro-2-fluorophenyl)-[(3R,4R)-3-hydroxy-4-(4-methylpiperazin-1-yl)piperidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23ClFN3O2/c1-20-6-8-21(9-7-20)15-4-5-22(11-16(15)23)17(24)13-10-12(18)2-3-14(13)19/h2-3,10,15-16,23H,4-9,11H2,1H3/t15-,16-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVCXLZQCBQELRC-HZPDHXFCSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2CCN(CC2O)C(=O)C3=C(C=CC(=C3)Cl)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1CCN(CC1)[C@@H]2CCN(C[C@H]2O)C(=O)C3=C(C=CC(=C3)Cl)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23ClFN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-{2-[4-(4-methoxyphenyl)-1-piperazinyl]-2-oxoethyl}-4-(4-methylbenzyl)-2-piperazinone](/img/structure/B6114101.png)
![4-{4-[3-(1-azocanyl)-2-hydroxypropoxy]-3-methoxybenzyl}-2-piperazinone](/img/structure/B6114110.png)
![7-(3-methylbenzyl)-2-(4,5,6,7-tetrahydro-2H-indazol-3-ylcarbonyl)-2,7-diazaspiro[4.5]decane](/img/structure/B6114115.png)
![2-{[5-[(benzylthio)methyl]-4-(4-ethylphenyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B6114118.png)
![4-[(6-methyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)amino]benzenesulfonamide](/img/structure/B6114143.png)
![1-[5-(benzylthio)-1,3,4-thiadiazol-2-yl]-4-phenyl-4,6,7,8-tetrahydroquinoline-2,5(1H,3H)-dione](/img/structure/B6114154.png)
![2-[(1-cyclopentyl-4-piperidinyl)oxy]-5-methoxy-N-[1-methyl-2-(2-pyrazinyl)ethyl]benzamide](/img/structure/B6114161.png)

![2-[(4-amino-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]-N-(5-chloro-2-pyridinyl)acetamide](/img/structure/B6114168.png)
![5-(5-chloro-2-methoxyphenyl)-3-[4-(1H-pyrrol-1-yl)phenyl]-1,2,4-oxadiazole](/img/structure/B6114171.png)
![N-methyl-N-[(2-methylimidazo[1,2-a]pyridin-3-yl)methyl]-1-[2-(4-morpholinyl)ethyl]-6-oxo-3-piperidinecarboxamide](/img/structure/B6114184.png)


![5-isopropyl-2-(4-methoxybenzyl)-3-phenylpyrazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B6114204.png)